

Spectroscopic Analysis of 4-Methylnonane: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylnonane

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-methylnonane** (C₁₀H₂₂), a branched alkane. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure. This document is intended to serve as a valuable resource for professionals in research and development who require detailed analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-methylnonane**, typically recorded in deuterated chloroform (CDCl₃), reveals the chemical environment of the hydrogen atoms. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: ¹H NMR Spectroscopic Data for **4-Methylnonane**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.88	Triplet	6H	-CH ₃ (C1 and C9)
~0.85	Doublet	3H	-CH ₃ (at C4)
~1.26	Multiplet	12H	-CH ₂ - (C2, C3, C5, C6, C7, C8)
~1.40	Multiplet	1H	-CH- (C4)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in **4-methylnonane**. Due to the lack of readily available, publicly accessible experimental data, the following table presents predicted ¹³C NMR chemical shifts based on established empirical rules and spectral databases for similar branched alkanes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Methylnonane**

Predicted Chemical Shift (ppm)	Carbon Assignment
~14.1	C1, C9
~19.5	C4-CH ₃
~23.0	C2
~29.5	C7
~30.0	C3
~32.0	C5
~33.0	C8
~36.5	C6
~34.0	C4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like **4-methylnonane**, the spectrum is characterized by C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for **4-Methylnonane**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2950-2850	C-H stretch (alkane)	Strong
1465	-CH ₂ - bend (scissoring)	Medium
1375	-CH ₃ bend (symmetric)	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-methylnonane**, electron ionization (EI) is a common method, which leads to the formation of a molecular ion (M⁺) and various fragment ions.

Table 4: Major Fragments in the Mass Spectrum of **4-Methylnonane**

m/z	Relative Intensity (%)	Proposed Fragment
142	Low	$[C_{10}H_{22}]^+$ (Molecular Ion)
99	High	$[C_7H_{15}]^+$
85	High	$[C_6H_{13}]^+$
71	High	$[C_5H_{11}]^+$
57	Very High	$[C_4H_9]^+$ (Base Peak)
43	High	$[C_3H_7]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A sample of **4-methylnonane** is dissolved in a deuterated solvent, typically $CDCl_3$, containing a small amount of TMS as an internal standard. The 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz). For 1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

FTIR Spectroscopy

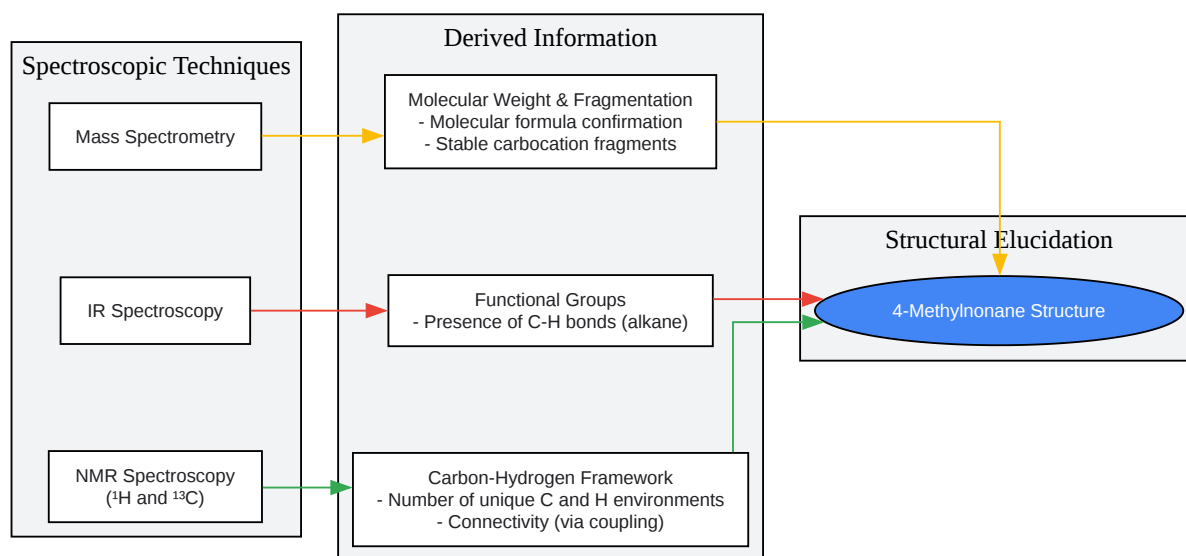
A drop of neat **4-methylnonane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The sample is then scanned with a broad range of infrared frequencies, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Mass Spectrometry

A small amount of **4-methylnonane** is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of **4-methylnonane**.



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Caption: Workflow for the structural elucidation of **4-methylnonane** using spectroscopic methods.

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